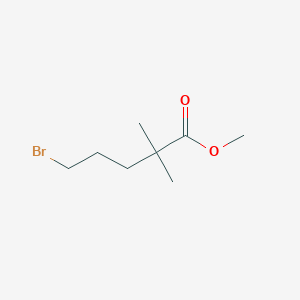

Methyl 5-bromo-2,2-dimethylpentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2,2-dimethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-8(2,5-4-6-9)7(10)11-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYOMMYVUVXSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70516507 | |

| Record name | Methyl 5-bromo-2,2-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79520-52-8 | |

| Record name | Methyl 5-bromo-2,2-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 5 Bromo 2,2 Dimethylpentanoate and Analogues

Established Multi-Step Synthetic Pathways

The conventional synthesis of Methyl 5-bromo-2,2-dimethylpentanoate is a multi-stage process that involves several key chemical intermediates and reaction types. These pathways are well-documented in chemical literature, particularly in patents related to the synthesis of pharmaceutical compounds where this ester is a crucial building block. google.com

Synthesis from Isobutyric Acid and Allyl Alcohol Derivatives

A common starting point for the synthesis is the reaction between isobutyric acid and allyl alcohol. google.com This initial step produces allyl isobutyrate, which serves as a foundational precursor for constructing the carbon skeleton of the target molecule. google.com This esterification reaction is a fundamental transformation that unites the two primary starting materials.

Preparation via 2,2-Dimethyl-4-pentenoic Acid Intermediates

Following the formation of allyl isobutyrate, the next critical stage involves its conversion into 2,2-dimethyl-4-pentenoic acid. google.com One documented method to achieve this involves reacting allyl isobutyrate with sodium hydride in a solvent like toluene (B28343). google.com This step effectively rearranges the molecule and introduces the carboxylic acid functionality, creating the key intermediate, 2,2-dimethyl-4-pentenoic acid, which contains the necessary dimethylated carbon center and a terminal double bond poised for the subsequent reaction. google.com

Radical Initiated Hydrobromination Reactions

The introduction of the bromine atom at the terminal position (C5) is accomplished through a radical-initiated hydrobromination. The intermediate, 2,2-dimethyl-4-pentenoic acid, is treated with hydrogen bromide in the presence of a radical initiator, such as dibenzoyl peroxide. google.com This anti-Markovnikov addition reaction specifically targets the terminal carbon of the double bond, yielding 5-bromo-2,2-dimethylpentanoic acid. google.com This step is a pivotal transformation, as it installs the bromo- functionality at the desired position, moving one step closer to the final product. google.com

A summary of this established synthetic sequence is provided in the table below.

Table 1: Established Multi-Step Synthesis Overview

| Step | Reactant(s) | Reagent(s) | Product |

|---|---|---|---|

| 1 | Isobutyric acid, Allyl alcohol | - | Allyl isobutyrate |

| 2 | Allyl isobutyrate | Sodium hydride, Toluene | 2,2-Dimethyl-4-pentenoic acid |

| 3 | 2,2-Dimethyl-4-pentenoic acid | Hydrogen bromide, Dibenzoyl peroxide | 5-Bromo-2,2-dimethylpentanoic acid |

| 4 | 5-Bromo-2,2-dimethylpentanoic acid | Methanol (B129727), Concentrated sulfuric acid | This compound |

Esterification Procedures

The final step in the established pathway is the esterification of the 5-bromo-2,2-dimethylpentanoic acid intermediate. google.com This is typically achieved by reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to produce this compound. google.com The kinetics of similar esterification reactions, such as that between pentanoic acid and methanol, have been studied using various catalysts. researchgate.netcore.ac.uk For instance, the use of an excess of methanol can drive the reaction equilibrium towards the formation of the methyl ester. core.ac.uk

Development of Improved and Sustainable Synthetic Protocols

While the established multi-step pathways are effective, they present economic and environmental challenges, prompting research into more efficient and sustainable synthetic methods. google.com

Design of Economically Viable and Environmentally Friendly Processes

The conventional synthesis for this compound has been described as uneconomical due to the multiple steps and the use of numerous solvents. google.com This has motivated researchers to explore more cost-effective and industrially convenient processes. google.com The development of greener synthetic routes is a key focus in modern chemistry. rsc.org This includes minimizing steps, reducing solvent use, and employing safer, more efficient catalysts. google.comrsc.org

For instance, in the context of esterification, solid acid catalysts like the sulfonated resin Amberlyst 15 are considered a more environmentally friendly alternative to traditional mineral acids like sulfuric acid. researchgate.netcore.ac.uk Such heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, simplifying purification and reducing waste. researchgate.net The development of an improved process for a related compound, 5-bromo-2,2-dimethyl-pentanoic acid isobutyl ester, highlights the drive for higher yields and purity in an industrially scalable manner. google.com This particular process was noted for being a high-yield synthesis with high chemical purity. google.com These principles of improving yield, reducing steps, and utilizing greener catalysts are central to the ongoing development of improved synthetic protocols for this compound and its analogues. google.comrsc.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Gemfibrozil |

| 5-Halo-2,2-dimethyl-pentanoic acid |

| 5-Bromo-2,2-dimethylpentanoic acid methyl ester |

| 5-Chloro-2,2-dimethylpentanoic acid methyl ester |

| Isobutyric acid |

| Allyl alcohol |

| Allyl isobutyrate |

| Sodium hydride |

| Toluene |

| 2,2-Dimethyl-4-pentenoic acid |

| Hydrogen bromide |

| Dibenzoyl peroxide |

| 5-Bromo-2,2-dimethylpentanoic acid |

| Methanol |

| Sulfuric acid |

| 5-Bromo-2,2-dimethyl-pentanoic acid isobutyl ester |

| 5-Chloro-2,2-dimethyl-pentanoic acid isobutyl ester |

| Pentanoic acid |

Strategies for Achieving High Yields and Chemical Purity

Achieving high yields and chemical purity in the synthesis of this compound is paramount for its utility as a chemical intermediate. One documented synthetic route involves a multi-step process beginning with the reaction of isobutyric acid and allyl alcohol to form allyl isobutyrate. This intermediate is then reacted with sodium hydride in toluene to yield 2,2-dimethyl-4-pentenoic acid. Subsequent treatment with hydrogen bromide in the presence of a radical initiator like dibenzoyl peroxide in a hexane (B92381) solvent affords 5-bromo-2,2-dimethylpentanoic acid. The final step to obtain this compound is the esterification of the carboxylic acid with methanol, catalyzed by concentrated sulfuric acid. google.com

While effective, this multi-step process can be uneconomical due to the use of multiple solvents and reagents. google.com Purity is a critical parameter, with standards often requiring a purity of 97% or greater for laboratory use.

To enhance yield and purity, optimization of each synthetic step is crucial. For instance, in the hydrobromination step, controlling the reaction conditions, such as temperature and the slow addition of reagents, can minimize the formation of by-products. In the final esterification step, using an excess of the alcohol (methanol) can shift the equilibrium towards the product, thereby increasing the yield. Purification of the final product is typically achieved through distillation under reduced pressure to remove any unreacted starting materials and by-products.

Optimization of Reaction Conditions for Industrial Scale-Up

For the industrial scale-up of this compound synthesis, economic and safety considerations are as important as yield and purity. The multi-step synthesis described previously presents challenges for large-scale production due to the use of hazardous reagents like sodium hydride and the generation of multiple waste streams. google.com

An analogous process for the synthesis of isobutyl 5-bromo-2,2-dimethylpentanoate offers insights into potential optimizations for industrial-scale production of the methyl ester. This process involves the reaction of isobutyl isobutyrate with 3-chloropropene using an alkali metal hydride, followed by hydrobromination. google.com For industrial applications, this process is considered more environmentally friendly and commercially viable. google.com The use of mineral oil-coated sodium hydride is noted as a safer alternative to bare lithium metal, which might be used in similar reactions. google.com Furthermore, sodium hydride is more readily available and cost-effective than lithium metal. google.com

Adapting this for the methyl ester would involve starting with methyl isobutyrate. The optimization for industrial scale-up would focus on:

Solvent Selection: Utilizing solvents that are effective, easily recoverable, and have a lower environmental impact.

Reagent Stoichiometry: Precise control over the amounts of reactants to maximize conversion and minimize waste.

Temperature and Pressure Control: Maintaining optimal temperature and pressure profiles for each reaction step to ensure safety and efficiency.

Work-up and Purification: Developing efficient extraction and distillation procedures to isolate the final product with high purity on a large scale.

Synthesis of Related Halogenated 2,2-Dimethylpentanoate Esters

The synthetic principles applied to this compound can be extended to other related halogenated esters, which also serve as important chemical intermediates.

Exploration of Isobutyl and Other Lower Alkyl Esters

The synthesis of isobutyl 5-bromo-2,2-dimethylpentanoate has been described as a high-yield and high-purity process. google.com One method involves reacting isobutyl isobutyrate with 3-chloropropene in the presence of sodium hydride to produce isobutyl 2,2-dimethyl-4-pentenoate. This intermediate is then treated with a hydrobrominating agent, such as hydrogen bromide gas, in a hydrocarbon solvent to yield the final product. google.com This process has been shown to produce the isobutyl ester with a purity of over 98%. google.com

The synthesis of other lower alkyl esters, such as the ethyl ester (Ethyl 5-bromo-2,2-dimethylpentanoate), follows similar principles of esterification of the corresponding carboxylic acid or through alkylation reactions. nih.gov The choice of the alkyl group can influence the physical properties and reactivity of the resulting ester.

Below is a table summarizing the key intermediates and final products in the synthesis of bromo- and chloro-analogues.

| Starting Material | Intermediate | Final Product | Halogenating Agent |

| Isobutyric acid | 5-bromo-2,2-dimethylpentanoic acid | This compound | HBr/Dibenzoyl Peroxide |

| Isobutyl isobutyrate | Isobutyl 2,2-dimethyl-4-pentenoate | Isobutyl 5-bromo-2,2-dimethylpentanoate | HBr |

| 2-Methylfuran | 2-Methyl-4,5-dihydrofuran | 5-Chloro-2-pentanone (B45304) | HCl |

| alpha-acetyl-gamma-butyrolactone | - | 5-Chloro-2-pentanone | HCl |

Comparative Synthesis of 5-Chloro-2,2-dimethylpentanoate Analogues

The synthesis of 5-chloro-2,2-dimethylpentanoate analogues often starts from different precursors compared to their bromo counterparts. For instance, 5-chloro-2-pentanone is a key precursor for some related structures, and its synthesis has been approached through various methods. google.comorgsyn.org

One common method for preparing 5-chloro-2-pentanone involves the reaction of alpha-acetyl-gamma-butyrolactone with hydrogen chloride. google.com Another route starts from 2-methylfuran, which is hydrogenated to 2-methyl-4,5-dihydrofuran, followed by a ring-opening chlorination with hydrochloric acid to yield 5-chloro-2-pentanone. google.compatsnap.com

A comparison of the synthesis of bromo and chloro analogues reveals key differences:

Reactivity: The bromo-substituted intermediates are generally more reactive than their chloro counterparts. For example, isobutyl 5-bromo-2,2-dimethylpentanoate is more reactive than isobutyl 5-chloro-2,2-dimethylpentanoate. google.com

Starting Materials: The choice of starting materials often differs, with bromo-compounds frequently derived from precursors that undergo hydrobromination, while chloro-compounds may be synthesized from lactones or furans. google.comgoogle.com

Safety and Cost: The reagents used in the synthesis of bromo-analogues, such as sodium hydride, present specific handling challenges, although they can be more cost-effective than reagents like lithium metal that might be used for similar transformations. google.com

The table below provides a comparative overview of the properties of the methyl bromo- and a related chloro-analogue.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C8H15BrO2 | 223.11 |

| Isobutyl 5-chloro-2,2-dimethylvalerate | C11H21ClO2 | 220.74 |

Elucidation of Reaction Mechanisms Involving Methyl 5 Bromo 2,2 Dimethylpentanoate

Elimination Reactions

Elimination reactions are fundamental processes in organic chemistry where a pair of atoms or groups are removed from a molecule, typically resulting in the formation of an unsaturated compound, such as an alkene. byjus.com For alkyl halides like Methyl 5-bromo-2,2-dimethylpentanoate, these reactions, specifically dehydrohalogenation, are crucial for synthesizing alkenes. chadsprep.comchemicalnote.com This process involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms. chadsprep.com

The formation of alkenes from alkyl halides can proceed through two primary elimination mechanisms: E1 (Elimination, unimolecular) and E2 (Elimination, bimolecular). byjus.comlumenlearning.com

The E2 mechanism is a single-step, concerted reaction where a strong base abstracts a proton from a carbon adjacent (beta-carbon) to the carbon bearing the leaving group (alpha-carbon), while simultaneously, the leaving group departs and a double bond forms. chemicalnote.comlibretexts.org The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base, thus exhibiting second-order kinetics. chemicalnote.comksu.edu.sa Strong bases, such as hydroxide (B78521) (OH⁻) or alkoxides (RO⁻), favor the E2 pathway. ksu.edu.salibretexts.org For the E2 reaction to occur, a specific stereochemical arrangement, known as anti-periplanar geometry, is required, where the hydrogen to be removed and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond. libretexts.orgyoutube.com

The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. lumenlearning.comdalalinstitute.com This initial step is unimolecular, meaning its rate depends only on the concentration of the alkyl halide. libretexts.org In the second step, a weak base abstracts a proton from a carbon adjacent to the positively charged carbon, leading to the formation of the alkene. lumenlearning.com E1 reactions are favored by conditions that stabilize the carbocation intermediate, such as polar protic solvents, and typically involve weak bases. lumenlearning.comlibretexts.org Because the leaving group has already departed, there is no strict stereochemical requirement for the proton abstraction. lumenlearning.com

In the case of this compound, which is a primary alkyl halide, the E2 mechanism is strongly favored over the E1 mechanism. Primary carbocations are highly unstable and their formation is energetically unfavorable, which is a prerequisite for the E1 pathway. lumenlearning.comlibretexts.org Therefore, when treated with a strong, non-bulky base, this compound will predominantly undergo an E2 reaction to form an alkene.

Table 1: Comparison of E1 and E2 Reaction Mechanisms

| Feature | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Kinetics | First-order (rate = k[Alkyl Halide]) | Second-order (rate = k[Alkyl Halide][Base]) |

| Mechanism | Two steps, via carbocation intermediate | Single concerted step |

| Base Requirement | Weak base is sufficient | Strong base is required |

| Substrate | Favored for tertiary > secondary alkyl halides | Favored for tertiary > secondary > primary alkyl halides |

| Solvent | Favored by polar protic solvents | Solvent polarity is less critical |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

| Rearrangements | Possible due to carbocation intermediate | Not possible |

When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the reaction is said to be regioselective. libretexts.orglibretexts.org The regiochemical outcome of many elimination reactions is predicted by Zaitsev's rule . wikipedia.orgmasterorganicchemistry.com This empirical rule states that the major product of an elimination reaction will be the more substituted (and therefore more stable) alkene. libretexts.orgmasterorganicchemistry.com The stability of alkenes increases with the number of alkyl substituents on the double-bonded carbons, a phenomenon attributed to factors like hyperconjugation. libretexts.orgwikipedia.org

For this compound, the alpha-carbon is the one bonded to the bromine atom (C5). The only adjacent carbon with hydrogen atoms is the beta-carbon at position C4.

In this specific structure, there is only one type of beta-hydrogen (on C4). Abstraction of a proton from this carbon leads to the formation of a single alkene product: Methyl 2,2-dimethylpent-4-enoate. Therefore, for this particular compound, regioselectivity in terms of forming different alkene isomers is not a consideration as only one outcome is possible.

However, if we consider a different isomer like 4-bromo-2,2-dimethylpentanoate, there would be two different types of beta-hydrogens (on C3 and C5). In such a case, Zaitsev's rule would predict that the removal of a hydrogen from the more substituted beta-carbon (C3) would yield the more stable, and thus major, alkene product. chadsprep.comchemistrysteps.com The formation of the more substituted alkene is generally favored in E1 reactions and in E2 reactions when a small, strong base is used. chadsprep.comlibretexts.org Conversely, the use of a sterically bulky base, such as potassium tert-butoxide, can lead to the preferential formation of the less substituted alkene, known as the Hofmann product. chemistrysteps.com

Radical Reaction Mechanisms

Radical reactions involve species with unpaired electrons, known as free radicals. These reactions typically proceed through a chain mechanism. lscollege.ac.inlibretexts.org

Free radical halogenation is a substitution reaction where a hydrogen atom on an alkane is replaced by a halogen atom. numberanalytics.comwikipedia.org The process occurs via a free-radical chain mechanism, which is characterized by three distinct stages: initiation, propagation, and termination. libretexts.orgnumberanalytics.comchemguide.net This type of reaction is typically initiated by heat or ultraviolet (UV) light. lscollege.ac.inwikipedia.org

Initiation: The reaction is started by the homolytic cleavage of a halogen molecule (e.g., Br₂) into two highly reactive halogen radicals (Br•). This step requires an input of energy. lscollege.ac.inlibretexts.org

Propagation: This stage consists of two repeating steps that sustain the chain reaction. lscollege.ac.inlibretexts.org

First, a bromine radical abstracts a hydrogen atom from the alkane (in this case, a C-H bond on the pentanoate chain), forming a carbon-centered radical (alkyl radical) and a molecule of hydrogen bromide (HBr). numberanalytics.com

Next, the newly formed alkyl radical reacts with another molecule of Br₂, abstracting a bromine atom to form the bromoalkane product and regenerating a bromine radical. numberanalytics.com This new bromine radical can then participate in another cycle of propagation. lscollege.ac.in

Termination: The chain reaction eventually stops when two radicals combine to form a stable, non-radical molecule. This can happen in several ways, such as the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical. libretexts.org

The formation of the initial radical species is the critical first step in a radical chain reaction. libretexts.org Substances that facilitate this process are known as radical initiators . wikipedia.org Their primary role is to produce radicals under mild conditions, often by possessing a weak bond with a low bond dissociation energy. wikipedia.org

Common methods and initiators include:

Light (Photolysis): UV radiation provides the energy to cause homolytic fission of molecules like chlorine (Cl₂) or bromine (Br₂). wikipedia.orgwikipedia.org

Heat (Thermolysis): High temperatures can also supply the energy needed to break weak bonds and form radicals. libretexts.org

Chemical Initiators:

Peroxides: Organic peroxides, such as benzoyl peroxide or di-tert-butyl peroxide, are frequently used. They readily decompose upon heating to form alkoxy radicals. libretexts.orgwikipedia.org

Azo Compounds: Compounds like azobisisobutyronitrile (AIBN) decompose upon heating or irradiation to release nitrogen gas and form two carbon-centered radicals. wikipedia.org

N-Bromosuccinimide (NBS): This reagent is often used for allylic and benzylic brominations. It serves as a source of a low concentration of Br₂, which can then be cleaved by light or an initiator to form bromine radicals. libretexts.orglumenlearning.com

In molecules with different types of C-H bonds (primary, secondary, tertiary), radical halogenation is not random. wikipedia.org The site of hydrogen abstraction is determined by the stability of the resulting alkyl radical. prepp.inmasterorganicchemistry.com The stability of alkyl radicals follows the order: tertiary > secondary > primary. prepp.inmasterorganicchemistry.com This is because alkyl groups are electron-donating and can stabilize the electron-deficient radical center.

Bromination is known to be highly selective compared to chlorination. lumenlearning.commasterorganicchemistry.com The bromine radical is less reactive and more stable than the chlorine radical. According to the Hammond postulate, the transition state for the endothermic hydrogen abstraction by a bromine radical more closely resembles the alkyl radical product. masterorganicchemistry.commasterorganicchemistry.com Therefore, the stability of the radical has a greater influence on the activation energy and, consequently, on the reaction rate. masterorganicchemistry.com This results in a strong preference for the abstraction of a hydrogen atom that leads to the most stable radical. prepp.instudentdoctor.net

For a compound like this compound, if it were to undergo further radical bromination, the bromine radical would preferentially abstract a hydrogen from the position that forms the most stable radical. The molecule contains primary (1°), and secondary (2°) C-H bonds. The selectivity of bromination would favor abstraction of a secondary hydrogen over a primary one. lumenlearning.com

Table 2: Relative Reactivity of C-H Bonds in Radical Halogenation

| Type of C-H Bond | Example Location | Radical Stability | Relative Reactivity (Bromination at 25°C) |

|---|---|---|---|

| Tertiary (3°) | (CH₃)₃C-H | Most Stable | ~1600 |

| Secondary (2°) | CH₃-CH₂-H | Intermediate | ~82 |

| Primary (1°) | CH₃-H | Least Stable | 1 |

Note: Reactivity values are approximate and can vary with conditions. lumenlearning.comlibretexts.org

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of Methyl 5-bromo-2,2-dimethylpentanoate, enabling its separation from starting materials, by-products, and other analytes.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) serves as a highly sensitive and selective method for the detection and quantification of trace amounts of halogenated compounds like this compound. nih.govnih.gov The technique involves separating volatile compounds in a gas chromatograph before they enter a mass spectrometer for detection. The use of a tandem mass spectrometer (MS/MS) significantly enhances selectivity by monitoring specific fragmentation patterns, which is particularly crucial when analyzing complex matrices. nih.govwaters.com

For brominated compounds, GC-MS/MS offers superior performance over single quadrupole GC-MS by minimizing background interference and providing a high degree of confidence in analyte identification, even at very low concentrations. waters.com Method development for this compound would typically involve optimizing the GC temperature program to ensure good peak shape and separation from any impurities. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented, and then one or more specific product ions are monitored. waters.com This process creates a highly specific and sensitive analytical signal.

Table 1: Illustrative GC-MS/MS Parameters for Analysis

| Parameter | Typical Setting |

|---|---|

| GC Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injector Temperature | 260 °C |

| Oven Program | Initial 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI+) at 70 eV |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M-OCH₃]⁺ or other characteristic high-mass fragment |

| Product Ion(s) (Q3) | Compound-specific fragments resulting from collision-induced dissociation |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized chemical compounds like this compound. bldpharm.com It is particularly useful for analyzing samples that may contain non-volatile impurities or for compounds that might degrade at the high temperatures used in GC. nih.gov Purity analysis by HPLC involves separating the target compound from its impurities on a column packed with a stationary phase, with a liquid mobile phase moving the sample through the column.

For a moderately nonpolar ester like this compound, reversed-phase HPLC is the most common approach. researchgate.netscielo.br A nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). gerli.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. researchgate.netgerli.com Detection is commonly achieved using a UV detector, as the ester carbonyl group provides sufficient chromophore for detection at low wavelengths (around 205-215 nm). researchgate.netscielo.br The purity is determined by calculating the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Parameters for Purity Assessment

| Parameter | Typical Setting |

|---|---|

| HPLC Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, increase to 100% B over 15 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

For higher resolution and faster analysis times compared to traditional HPLC, Ultra-Performance Liquid Chromatography (UPLC) can be utilized. bldpharm.com UPLC systems use columns with smaller particle sizes (typically sub-2 µm), which results in sharper and narrower peaks, providing superior separation efficiency and increased sensitivity.

When coupled with a mass spectrometer, the technique becomes Liquid Chromatography-Mass Spectrometry (LC-MS). bldpharm.comaocs.org LC-MS is a powerful tool that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov It provides not only retention time data but also mass-to-charge ratio information, which is invaluable for confirming the identity of the main peak and for characterizing any impurities. nih.gov For this compound, LC-MS analysis would confirm the molecular weight of the parent compound and could help identify the structures of synthesis-related by-products by analyzing their mass fragmentation patterns. nih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure of a newly synthesized molecule and for providing an additional layer of purity assessment.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. bldpharm.comaocs.org Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the molecular framework of this compound.

The ¹H NMR spectrum would show distinct signals for each unique proton environment in the molecule. The chemical shift of each signal indicates its electronic environment, the integration (area under the peak) corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

The ¹³C NMR spectrum provides information on the different carbon environments. Each unique carbon atom in the molecule gives a distinct signal, allowing for a carbon count and providing evidence for the carbon skeleton and the presence of functional groups.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₂ | ~1.21 | Singlet (s) | 6H |

| -CH₂-C(CH₃)₂ | ~1.75 | Triplet (t) | 2H |

| -CH₂-CH₂Br | ~2.05 | Multiplet (m) | 2H |

| Br-CH₂- | ~3.40 | Triplet (t) | 2H |

| -O-CH₃ | ~3.68 | Singlet (s) | 3H |

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -C(CH₃)₂ | ~25.1 |

| -CH₂-CH₂Br | ~28.9 |

| Br-CH₂- | ~33.5 |

| -CH₂-C(CH₃)₂ | ~39.8 |

| -C(CH₃)₂ | ~41.7 |

| -O-CH₃ | ~51.6 |

| -C=O | ~177.5 |

Infrared (IR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. aocs.orgcopernicus.org When a sample of this compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum is a plot of these absorptions.

The spectrum of this compound would be expected to show several characteristic peaks. The most prominent would be a strong absorption from the ester carbonyl (C=O) group. Other key absorptions would include those for C-H bonds in the alkyl portions of the molecule, the C-O bond of the ester, and the C-Br bond. docbrown.info The absence of a broad O-H peak (around 3200-3600 cm⁻¹) would confirm that the starting carboxylic acid has been successfully converted to the methyl ester.

Table 5: Characteristic IR Absorption Bands

| Bond | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H | Alkyl | 2850-2975 | Medium-Strong |

| C=O | Ester | ~1735 | Strong |

| C-H | Alkyl Bending | 1370-1470 | Medium |

| C-O | Ester | 1100-1250 | Strong |

| C-Br | Bromoalkane | 500-600 | Medium-Strong |

High-Resolution Mass Spectrometry (HR-MS) and Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HR-MS) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of chemical compounds like this compound. aquigenbio.comscirp.org In mass spectrometry, a molecule is ionized and then fragmented; the resulting ions are separated based on their mass-to-charge (m/z) ratio, generating a unique fragmentation pattern that serves as a molecular fingerprint. docbrown.info

For this compound (Molecular Formula: C₈H₁₅BrO₂), the molecular weight is approximately 223.11 g/mol . chemscene.comnih.gov The presence of bromine is distinctive in the mass spectrum due to its two major isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic M+2 peak, where the molecular ion peak [M]⁺ and a peak at two mass units higher [M+2]⁺ appear with almost equal intensity, confirming the presence of a single bromine atom in the molecule.

HR-MS provides highly accurate mass measurements, often to four or more decimal places, which allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. srce.hr This is crucial for distinguishing between isomers and compounds with similar nominal masses. docbrown.info

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. The presence of the bulky gem-dimethyl group at the α-position influences fragmentation, often leading to a stable tertiary carbocation.

Key Predicted Fragmentation Pathways:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in an acylium ion [M - 31]⁺.

Loss of the carbomethoxy group (-COOCH₃): This cleavage would lead to a fragment at [M - 59]⁺.

Alpha-cleavage: Scission of the C-C bond adjacent to the carbonyl group could occur.

Cleavage of the carbon-bromine bond: Loss of the bromine radical would generate a fragment at [M - 79/81]⁺.

McLafferty Rearrangement: While less likely due to the substitution pattern, it cannot be entirely ruled out without experimental data.

The base peak, the most abundant ion in the spectrum, is often a result of the formation of a particularly stable fragment. docbrown.info For this compound, a fragment resulting from the loss of the bromo-propyl chain could be significantly stable.

Table 1: Predicted Mass Spectrometry Data for this compound This table is based on theoretical fragmentation patterns. Actual experimental data may vary.

| m/z Value (Mass-to-Charge Ratio) | Proposed Ion Structure | Significance |

|---|---|---|

| 222/224 | [C₈H₁₅BrO₂]⁺ | Molecular Ion (M⁺, M+2⁺) |

| 163/165 | [C₅H₈Br]⁺ | Loss of -C(CH₃)₂COOCH₃ |

| 143 | [C₈H₁₅O₂]⁺ | Loss of Bromine radical (·Br) |

| 101 | [C₅H₉O₂]⁺ | α-cleavage, loss of bromopropyl radical |

| 57 | [C₄H₉]⁺ | Tertiary butyl cation, from cleavage at the quaternary carbon |

Impurity Profiling and Control Strategies in Synthetic Pathways

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, aimed at the identification, quantification, and control of impurities in drug substances and products. researchgate.netregistech.comresearchgate.net The presence of impurities, even at trace levels, can affect the quality, safety, and efficacy of a pharmaceutical product. selectscience.net A comprehensive understanding of the synthetic process is essential to anticipate and control potential process-related impurities, which can originate from starting materials, intermediates, by-products, or degradation products. veeprho.comgrace.com Effective control strategies involve optimizing manufacturing processes, setting appropriate specifications for raw materials and intermediates, and implementing robust analytical methods for monitoring. aquigenbio.comregistech.com

Identification and Quantification of Potential Genotoxic Impurities (e.g., alkyl halides, allyl chloride)

Genotoxic impurities (GTIs) are a significant concern because they can damage DNA, potentially leading to mutations and cancer. researchgate.neteuropeanpharmaceuticalreview.com The synthesis of active pharmaceutical ingredients (APIs) often involves reactive reagents and intermediates that may themselves be genotoxic. europa.eu Alkyl halides, a class of compounds to which this compound belongs, are recognized as a structural alert for genotoxicity. nih.govresearchgate.net Their reactivity allows them to act as alkylating agents, capable of modifying DNA bases, which is a primary mechanism of mutagenesis. nih.gov

In the synthesis of a compound like this compound, several potential genotoxic impurities could arise. These can be unreacted starting materials, by-products from side reactions, or reagents carried through the process. For instance, the synthesis might involve other alkylating agents or generate smaller, more reactive alkyl halide by-products.

Potential Sources of Impurities in the Synthesis of this compound:

Starting Materials: The purity of the starting alcohol and brominating agent is crucial. Impurities in these materials can carry through to the final product. registech.com

Side Reactions: The reaction of an alcohol with a brominating agent can sometimes lead to the formation of other brominated species or ethers. libretexts.org

Reagents: Excess reagents used in the esterification or bromination steps could persist as impurities.

Given its structure, any related, more volatile, or more reactive alkyl halides would be considered potential genotoxic impurities requiring strict control. nih.gov Regulatory guidelines, such as ICH M7, mandate a thorough assessment of all potential impurities for their mutagenic risk. zamann-pharma.comich.org

Table 2: Examples of Potential Genotoxic Impurities (PGIs) and Related Substances

| Impurity Type | Example Compound | Reason for Concern | ICH M7 Class (Probable) |

|---|---|---|---|

| Alkyl Halide (starting material/by-product) | Bromoethane | Known genotoxic agent, alkylating properties. pensoft.net | Class 1 or 2 |

| Alkyl Halide (by-product) | Dibromomethane | Structural alert for genotoxicity. | Class 2 or 3 |

| Allylic Halide | Allyl chloride | High reactivity, known mutagen. | Class 1 or 2 |

| Unreacted Intermediate | 5-bromo-2,2-dimethylpentanol | Precursor to the final compound. | Class 5 (if non-mutagenic) |

Validation of Analytical Methods for Trace Level Impurity Determination

To ensure that genotoxic impurities are controlled at the required low levels, highly sensitive and specific analytical methods are necessary. nih.govresearchgate.net The validation of these methods is a regulatory requirement to demonstrate that they are suitable for their intended purpose. fda.govmdpi.com The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for analytical procedure validation. mdpi.com

For trace-level determination of impurities like alkyl halides in a substance such as this compound, techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) are often employed. scirp.orgnih.govscirp.org Headspace GC (HS-GC) is particularly well-suited for volatile impurities. nih.govmdpi.com

Method validation involves assessing several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pensoft.net The LOQ should be at or below the control limit for the impurity. fda.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of test results to the true value, often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Table 3: Typical Validation Parameters for a Trace Level Impurity Method

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Specificity | No interference at the retention time of the impurity. Peak purity should be demonstrated. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. Must be ≤ the reporting threshold. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | Typically within 80-120% for trace levels. |

| Precision (Relative Standard Deviation, %RSD) | Typically ≤ 15% at the LOQ. |

| Robustness | No significant impact on results from minor changes in analytical conditions. |

Regulatory Compliance in Impurity Control (e.g., ICH guidelines)

Regulatory agencies like the FDA and EMA have stringent requirements for the control of impurities in pharmaceutical products to ensure patient safety. usp.orgperkinelmer.com The ICH has developed a series of guidelines that are widely adopted globally. gmpinsiders.com While ICH Q3A/B provides guidance for most impurities, the ICH M7 guideline specifically addresses DNA reactive (mutagenic) impurities. europa.euich.orgich.org

The core principle of ICH M7 is to limit the carcinogenic risk associated with mutagenic impurities by controlling their intake to a level considered to be of negligible risk. ich.orgeuropa.eu A key concept is the Threshold of Toxicological Concern (TTC), which establishes an acceptable intake of 1.5 µ g/day for a single genotoxic impurity over a lifetime of exposure. zamann-pharma.comeuropa.eu This value is used to calculate the permissible concentration limit of the impurity in the drug substance based on the maximum daily dose of the drug. europa.eu

ICH M7 outlines a comprehensive framework for managing mutagenic impurities:

Hazard Assessment: Impurities are assessed for their mutagenic potential using in silico (computational) predictions and/or experimental data like the bacterial reverse mutation (Ames) test. zamann-pharma.com

Impurity Classification: Based on the evidence of mutagenicity, impurities are categorized into one of five classes. This classification dictates the required control measures. zamann-pharma.com

Risk Characterization and Control: A control strategy is developed for each impurity. For known mutagens (Class 1 and 2), control at or below the TTC-derived limit is required. For impurities with unknown mutagenic potential but a structural alert (Class 3), they must be controlled pending experimental data. Non-mutagenic impurities (Class 4 and 5) are treated as standard impurities under ICH Q3A/B guidelines. ich.orgich.org

Compliance with these guidelines is mandatory for regulatory submissions and requires a thorough understanding of the manufacturing process, potential impurities, and robust control strategies. researchgate.netveeprho.com

Table 4: ICH M7 Classification of Mutagenic Impurities

| Class | Description | Required Action |

|---|---|---|

| Class 1 | Known mutagenic carcinogens. | Control at or below compound-specific acceptable limit, or at the TTC if no carcinogenicity data is available. |

| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the TTC-based acceptable limit (e.g., 1.5 µg/day). |

| Class 3 | Contain a structural alert for mutagenicity, but have no mutagenicity data. | Requires a control strategy (e.g., control at TTC) until experimental data is obtained. Can be downgraded if test is negative. |

| Class 4 | Contain a structural alert, but have sufficient data to demonstrate lack of mutagenicity. | Treat as a non-mutagenic impurity under ICH Q3A/B guidelines. |

| Class 5 | No structural alerts, or sufficient data to show no mutagenic potential. | Treat as a non-mutagenic impurity under ICH Q3A/B guidelines. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and properties of molecules. researchgate.net It is widely applied to study various aspects of chemical systems, from reaction mechanisms to spectroscopic parameters. researchgate.netlouisville.edu

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. For a molecule like Methyl 5-bromo-2,2-dimethylpentanoate, this is particularly useful for studying reactions such as nucleophilic substitution at the carbon atom bonded to the bromine. DFT can be used to calculate the energies of reactants, products, and, crucially, the high-energy transition state that connects them. researchgate.net

Table 1: Representative DFT-Calculated Energy Profile for a Hypothetical SN2 Reaction

| Species | Description | Relative Energy (kcal/mol) (Illustrative) |

|---|---|---|

| Reactants | This compound + Nu- | 0.0 |

| Transition State | [Nu---C---Br]- complex | +20.5 |

| Products | Methyl 5-nucleophilo-2,2-dimethylpentanoate + Br- | -15.0 |

This table presents illustrative energy values for a generic SN2 reaction to demonstrate the application of DFT in determining reaction energetics. Actual values would depend on the specific nucleophile and computational method.

DFT methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. mdpi.comnih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts. nih.gov By calculating the 1H and 13C NMR spectra, one can predict the chemical shifts for each unique atom in this compound. researchgate.netacs.org This can be particularly useful for assigning peaks in a complex experimental spectrum.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the computed vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as C-H stretching, C=O stretching, or C-Br stretching. This provides a detailed interpretation of the experimental IR spectrum. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) | Assignment |

|---|---|---|

| 13C NMR Chemical Shift (ppm) | ~177 | C=O (Ester carbonyl) |

| 13C NMR Chemical Shift (ppm) | ~51 | -OCH3 (Ester methyl) |

| 13C NMR Chemical Shift (ppm) | ~34 | -CH2Br |

| 1H NMR Chemical Shift (ppm) | ~3.65 | -OCH3 |

| 1H NMR Chemical Shift (ppm) | ~3.40 | -CH2Br |

| IR Frequency (cm-1) | ~1735 | C=O Stretch |

| IR Frequency (cm-1) | ~2950-2850 | C-H Stretch |

| IR Frequency (cm-1) | ~650 | C-Br Stretch |

Note: These values are representative and based on typical ranges for the respective functional groups. Precise values would require specific DFT calculations.

DFT calculations can be used to determine the lowest energy three-dimensional structure of a molecule by optimizing its geometry. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial. nih.gov DFT can be used to explore the potential energy surface by rotating around single bonds to identify various stable conformers and the energy barriers between them. This analysis helps in understanding the preferred shapes of the molecule in different environments. nih.gov

Table 3: Representative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C=O | 1.21 | - |

| C-O (ester) | 1.36 | - |

| C-C (gem-dimethyl) | 1.54 | 109.5 |

| C-Br | 1.94 | - |

| O=C-O | - | 125.0 |

These values are typical for the specified bond types and serve as an illustration of the data obtainable from DFT geometry optimization.

Molecular Dynamics Simulations for Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com For this compound, MD simulations can provide valuable insights into how the molecule behaves in a solution. By explicitly including solvent molecules in the simulation box, it is possible to study solute-solvent interactions, the local solvent structure around the molecule, and the influence of the solvent on the conformational preferences of the alkyl chain. acs.orgnih.gov

For instance, MD simulations could be used to compare the conformational ensemble of this compound in a polar solvent versus a nonpolar solvent, revealing how solvent interactions can stabilize or destabilize certain conformers. nih.govarxiv.org This information is critical for understanding reaction kinetics in solution, as the solvent can affect the stability of both the reactants and the transition state.

Theoretical Studies on Structure-Reactivity Relationships

Theoretical studies can systematically investigate how changes in molecular structure affect chemical reactivity. nih.gov For bromoalkanes, factors such as the nature of the alkyl group (primary, secondary, tertiary), steric hindrance, and the strength of the carbon-halogen bond significantly influence their reactivity in nucleophilic substitution and elimination reactions. msu.edumsu.eduopenochem.org

In the case of this compound, theoretical calculations could be employed to:

Quantify the steric effect: The 2,2-dimethyl groups create significant steric bulk near the ester functionality, which could influence reactions involving the carbonyl group.

Analyze the electronic effect: The electron-withdrawing nature of the ester group and the bromine atom influences the electron density distribution across the molecule.

Evaluate leaving group ability: The C-Br bond strength is a key factor in nucleophilic substitution reactions. Theoretical calculations can quantify this bond dissociation energy. The C-Br bond is weaker than a C-Cl bond, suggesting it is a better leaving group. savemyexams.com

By comparing the calculated properties of this compound with those of other related bromoesters, it is possible to establish clear structure-reactivity relationships that can guide synthetic applications.

Advanced Synthetic Applications and Derivatization Beyond Pharmaceutical Intermediates

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The structure of Methyl 5-bromo-2,2-dimethylpentanoate makes it an exemplary bifunctional building block. It possesses two distinct reactive sites: a primary alkyl bromide, which is highly susceptible to nucleophilic substitution and organometallic transformations, and a methyl ester, which can undergo a range of carbonyl chemistry reactions. The gem-dimethyl group adjacent to the ester provides significant steric hindrance, which can influence the reactivity of the carbonyl group, often allowing for selective reactions at the less hindered bromide terminus.

This "two-faced" nature allows for its strategic incorporation into larger, more complex molecular architectures. For instance, the bromide can serve as a handle for coupling reactions while the ester group is carried through several synthetic steps, only to be transformed at a later stage. This modular approach is central to modern synthetic strategies for creating complex molecules.

One potential application is in the synthesis of complex polyketide-like fragments or other natural product analogs. The primary bromide can be converted into an organometallic reagent, such as a Grignard or organolithium reagent, which can then participate in nucleophilic additions to aldehydes or ketones. msu.edulibretexts.org The ester moiety, being relatively unreactive towards these reagents under specific conditions, especially at low temperatures, would remain intact for subsequent modifications like reduction to an alcohol or hydrolysis to a carboxylic acid.

| Starting Material | Reagent(s) | Potential Intermediate Fragment | Application |

| This compound | 1. Mg, ether2. Cyclohexanone3. H₃O⁺ | Methyl 5-(1-hydroxycyclohexyl)-2,2-dimethylpentanoate | Synthesis of substituted cyclohexyl derivatives |

| This compound | 1. NaI, acetone2. Sodium azide (B81097) (NaN₃)3. H₂, Pd/C | Methyl 5-amino-2,2-dimethylpentanoate | Building block for non-proteinogenic amino acids or polyamides |

| This compound | Diethyl malonate, NaOEt | Methyl 7,7-dicarboxy-2,2-dimethylheptanoate | Precursor for substituted pimelic acid derivatives |

Development of Novel Synthetic Transformations Leveraging the Halogenated Ester Moiety

The distinct reactivity of the C-Br bond and the ester group within the same molecule opens avenues for developing novel synthetic transformations. The primary alkyl bromide is a classic electrophile for SN2 reactions. This allows for the introduction of a wide array of functional groups, including azides, cyanides, and thiolates, or for the formation of carbon-carbon bonds through reaction with enolates or organocuprates.

Furthermore, the compound is an ideal substrate for in situ generation of organometallic reagents under Barbier conditions. wikipedia.org In a Barbier reaction, an alkyl halide, a carbonyl compound, and a metal (like zinc or indium) are all combined in one pot, generating a transient organometallic species that immediately adds to the carbonyl group. wikipedia.org This method is often milder and more tolerant of other functional groups compared to the pre-formation of a Grignard reagent. wikipedia.org

The ester group, while generally robust, can be manipulated under specific conditions. Due to the steric hindrance from the gem-dimethyl substituents, typical base-catalyzed hydrolysis (saponification) can be slow. arkat-usa.orgresearchgate.net However, specialized methods for the hydrolysis of hindered esters, such as using non-aqueous conditions or strong acid catalysis, can be employed when desired. arkat-usa.orgresearchgate.netacs.org This differential reactivity allows chemists to perform reactions at the bromide site while leaving the ester untouched, or vice versa, by carefully choosing reaction conditions.

| Transformation Type | Reagent(s) | Functional Group Conversion | Key Feature |

| Nucleophilic Substitution (Finkelstein) | NaI in acetone | R-Br → R-I | Increases reactivity for subsequent C-C bond formation |

| Williamson Ether Synthesis | NaOR' (Sodium alkoxide) | R-Br → R-OR' | Forms ether linkage |

| Grignard Reagent Formation | Mg, THF | R-Br → R-MgBr | Creates a powerful carbon nucleophile msu.edu |

| Barbier Reaction | Zn, Aldehyde (R'CHO) | R-Br → R-CH(OH)-R' | One-pot C-C bond formation wikipedia.org |

| Ester Reduction | LiAlH₄, ether | R'-COOMe → R'-CH₂OH | Conversion to primary alcohol youtube.com |

| Ester Hydrolysis (Hindered) | NaOH in MeOH/CH₂Cl₂ | R'-COOMe → R'-COOH | Cleavage of sterically protected ester arkat-usa.orgresearchgate.net |

Exploration of Broad Applicability in Diverse Organic Synthesis Contexts

The dual functionality of this compound makes it a highly adaptable tool for a wide range of synthetic challenges beyond pharmaceuticals. Its ability to act as a linchpin, connecting different molecular fragments through sequential reactions at its two ends, is of significant value.

In materials science, this compound could serve as a precursor for functionalized monomers. For example, the bromide could be converted to a polymerizable group like a styrenyl or acrylate (B77674) moiety. The resulting monomer, containing the sterically hindered ester, could then be polymerized to create specialty polymers with tailored properties, such as specific thermal stabilities or solubilities.

In the synthesis of fine chemicals and agrochemicals, the molecule can be used to introduce the 2,2-dimethylpentanoate scaffold, a structural motif that can impart specific physical properties like lipophilicity or resistance to metabolic degradation. The ability to easily modify the terminal bromide allows for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. The compound serves as a robust and versatile starting point for the efficient construction of complex target molecules across various fields of chemical science.

Q & A

Q. What are the critical storage conditions for Methyl 5-bromo-2,2-dimethylpentanoate to maintain its stability in laboratory settings?

this compound should be stored at 2–8°C in a dry environment to prevent hydrolysis or thermal degradation. This recommendation aligns with storage protocols for structurally similar brominated esters, which are prone to moisture-sensitive decomposition and halogen displacement under elevated temperatures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm the ester group, bromine substitution, and dimethyl branching.

- Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (CHBrO, exact mass 223.107 g/mol) and fragmentation patterns.

- Infrared (IR) Spectroscopy : To identify carbonyl (C=O, ~1740 cm) and C-Br (500–600 cm) stretches. Cross-referencing with databases like NIST or specialized literature is advised for spectral interpretation .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical approach involves esterification of 5-bromo-2,2-dimethylpentanoic acid using methanol under acidic catalysis (e.g., HSO) or via a Mitsunobu reaction for milder conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of unreacted acid or byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side reactions during nucleophilic substitutions involving this compound?

- Temperature Control : Maintain reactions below 40°C to avoid β-hydride elimination or dehydrohalogenation.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states in SN2 mechanisms.

- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance reactivity in biphasic systems. Monitor reaction progress via TLC or GC-MS to detect intermediates like elimination products .

Q. What strategies resolve contradictions in kinetic data for ester hydrolysis of this compound under varying pH conditions?

- Mechanistic Studies : Distinguish acid-catalyzed (A) vs. base-promoted (B) hydrolysis using isotopic labeling (e.g., O in methanol).

- Computational Modeling : Density Functional Theory (DFT) can predict transition states and rate constants.

- Controlled Experiments : Compare hydrolysis rates in buffered solutions (pH 1–14) to isolate pH-dependent pathways. Discrepancies may arise from steric hindrance due to the 2,2-dimethyl group, which slows nucleophilic attack .

Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) to introduce aryl or alkenyl groups. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.